2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid
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Overview
Description
2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-propan-2-yloxyacetyl chloride under basic conditions to form the intermediate 1-(2-Propan-2-yloxyacetyl)piperidine. This intermediate is then reacted with bromoacetic acid to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes or receptors.
Medicine: The compound has potential therapeutic applications due to its biological activity, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid can be compared with other piperidine derivatives, such as:
1-Piperidinecarboxylic acid: Another piperidine derivative with similar structural features but different functional groups.
2-Piperidone: A piperidine derivative with a ketone functional group instead of the acetic acid moiety.
N-Acylpiperidine: Compounds with an acyl group attached to the nitrogen atom of the piperidine ring.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which can differ significantly from other similar compounds .
Properties
IUPAC Name |
2-[1-(2-propan-2-yloxyacetyl)piperidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(2)17-8-11(14)13-6-4-3-5-10(13)7-12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHSKJHZQVMKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCCCC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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